molecular formula C13H11N3O3 B5531177 5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile

5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile

Cat. No.: B5531177
M. Wt: 257.24 g/mol
InChI Key: PIHACIWPPJHZSF-UHFFFAOYSA-N
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Description

5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, an oxazole ring, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Amination: The benzodioxole is then reacted with an amine to introduce the amino group.

    Oxazole Ring Formation: The intermediate product undergoes cyclization with appropriate reagents to form the oxazole ring.

    Introduction of the Carbonitrile Group: Finally, the nitrile group is introduced through a reaction with a suitable nitrile source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The benzodioxole moiety can interact with hydrophobic pockets, while the oxazole ring can form hydrogen bonds with amino acid residues, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxole moiety enhances its ability to interact with biological targets, while the oxazole ring provides stability and specificity in binding.

This compound’s versatility makes it a valuable tool in various scientific disciplines, paving the way for new discoveries and applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-16-10(5-14)13(19-8)15-6-9-2-3-11-12(4-9)18-7-17-11/h2-4,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHACIWPPJHZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NCC2=CC3=C(C=C2)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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